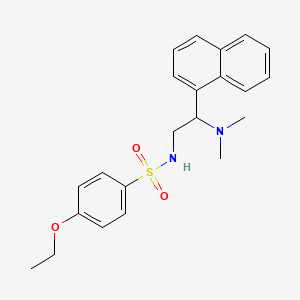

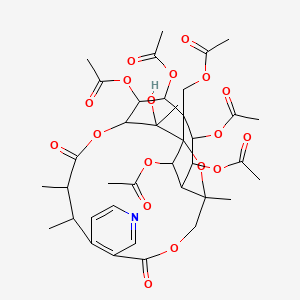

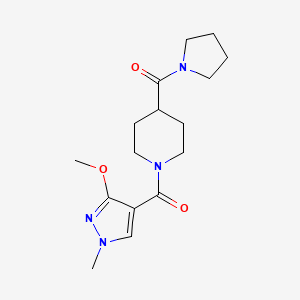

(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is a chemical compound . It has been studied in the context of its potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves complex reactions to introduce various substituents, aiming to explore their biological activities. For instance, Patel et al. (2011) describe the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the methodological approach to creating compounds with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011). Similarly, Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel compounds with a focus on antibacterial activity, providing insights into the molecular structure and interactions (Shahana & Yardily, 2020).

Antimicrobial Activity

Research on the antimicrobial activity of compounds related to "(4-(2-Chlorophenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone" has shown promising results. The studies by Patel et al. (2011) and Shahana and Yardily (2020) mentioned above highlight the variable and modest antimicrobial activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Anticancer and Antituberculosis Studies

Compounds with similar structural motifs have been evaluated for their anticancer and antituberculosis properties. Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives and assessed their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, indicating some compounds exhibited significant activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Molecular Interaction Studies

The molecular interaction of related antagonists with cannabinoid receptors has been studied to understand the steric binding interactions, offering insights into the design of receptor-specific drugs. For example, Shim et al. (2002) explored the molecular interactions of a cannabinoid receptor antagonist, providing a foundation for developing drugs with targeted actions (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for research on this compound could include further investigation of its biological activities, such as its potential as an inhibitor of the aldo-keto reductase enzyme AKR1C3 . Additionally, studies could be conducted to explore its physical and chemical properties, as well as its safety and hazards.

Mechanism of Action

Target of Action

Compounds with similar structures have shown affinity for histamine h1 receptors and have been associated with inhibiting receptor tyrosine kinase (TK) signaling pathways .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as histamine h1 receptors or tk signaling pathways) to induce changes at the molecular level .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of various biochemical pathways, including those involved in inflammation and cancer .

Pharmacokinetics

The compound’s molecular weight, as well as its physical form, suggest that it may have certain pharmacokinetic properties that influence its bioavailability .

Result of Action

Compounds with similar structures have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-17-3-1-2-4-18(17)23-10-12-24(13-11-23)19(25)15-5-7-16(8-6-15)26-20-22-9-14-27-20/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFQMFKJLJPFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

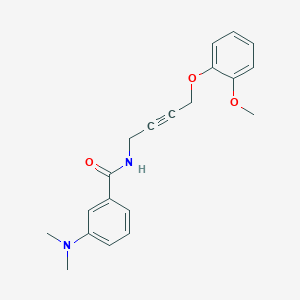

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)

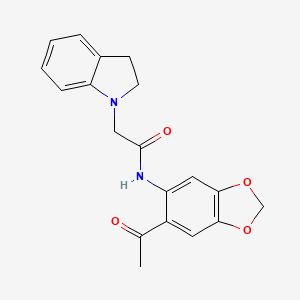

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B2443992.png)

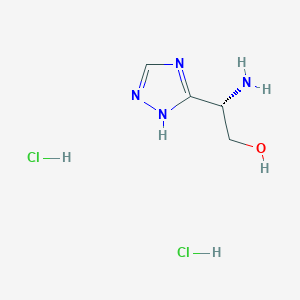

![5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole](/img/structure/B2443995.png)

![3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2444009.png)